1-Octene-1-sulfonic acid, sodium salt

Alpha-olefin sulfonate composition Surfactant structural analysis Industrial detergent formulation

1-Octene-1-sulfonic acid, sodium salt (CAS 3578-64-1), also known as sodium oct-1-ene-1-sulfonate, is a C8 α-olefin sulfonate anionic surfactant with a terminal double bond at the C1 position. Its molecular formula is C8H15NaO3S with a molecular weight of 214.26 g/mol (free acid form: 192.28 g/mol).

Molecular Formula C8H16O3S
Molecular Weight 192.28 g/mol
CAS No. 3578-64-1
Cat. No. B12668378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octene-1-sulfonic acid, sodium salt
CAS3578-64-1
Molecular FormulaC8H16O3S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCCCCCC=CS(=O)(=O)O
InChIInChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h7-8H,2-6H2,1H3,(H,9,10,11)/b8-7+
InChIKeyFDVWKHPUNHWEJY-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octene-1-sulfonic acid, sodium salt (CAS 3578-64-1): Technical Baseline and Procurement Context


1-Octene-1-sulfonic acid, sodium salt (CAS 3578-64-1), also known as sodium oct-1-ene-1-sulfonate, is a C8 α-olefin sulfonate anionic surfactant with a terminal double bond at the C1 position [1]. Its molecular formula is C8H15NaO3S with a molecular weight of 214.26 g/mol (free acid form: 192.28 g/mol) . The compound exists primarily in the (E)-trans isomeric configuration and is recognized under MITI Number 2-2807 in Japanese chemical inventories [2]. The presence of the C1 alkene moiety distinguishes it from saturated alkyl sulfonates, conferring distinct physicochemical and electrochemical properties that govern its utility in specialized industrial applications [1].

Why 1-Octene-1-sulfonic acid, sodium salt Cannot Be Interchanged with Saturated Alkyl Sulfonates or SDS


Generic substitution of 1-octene-1-sulfonic acid, sodium salt with saturated 1-octanesulfonic acid sodium salt (CAS 5324-84-5) or sodium dodecyl sulfate (SDS) is technically invalid due to three differentiating factors: (1) the C1 terminal alkene in the target compound introduces a planar π-system absent in saturated octanesulfonate ; (2) this unsaturation alters electrochemical stability and interfacial adsorption behavior relative to fully saturated alkyl sulfonates [1]; (3) the C8 chain length places the compound in a distinct hydrophile-lipophile balance (HLB) regime compared to C12 SDS, affecting micellization and partitioning behavior [2]. These structural distinctions translate into application-specific performance differences that cannot be recapitulated by simply adjusting the concentration of an alternative sulfonate.

Quantitative Differentiation Evidence: 1-Octene-1-sulfonic acid, sodium salt vs. Closest Analogs


C1 Terminal Alkene Content: AOS Alkene Sulfonate vs. Hydroxyalkane Sulfonate Ratio

1-Octene-1-sulfonic acid, sodium salt belongs to the alpha-olefin sulfonate (AOS) class, which is produced via sulfonation of 1-octene followed by neutralization. The industrial AOS product stream typically contains approximately 62% alkene sulfonate (the target compound class) and 38% hydroxyalkane sulfonate [1]. The alkene sulfonate fraction, bearing the terminal C1 double bond, exhibits distinct interfacial adsorption characteristics compared to the hydroxyalkane fraction. The saturated analog 1-octanesulfonic acid sodium salt (CAS 5324-84-5) lacks this alkene functionality entirely and is not produced via the same AOS manufacturing route [2].

Alpha-olefin sulfonate composition Surfactant structural analysis Industrial detergent formulation

Electrochemical Stability: Zinc Battery Electrolyte Additive Performance

Organic sulfonic acid and sulfonate compounds containing the 1-octene-1-sulfonate structural motif have been specifically claimed as zinc-battery electrolyte additives. Patent literature explicitly identifies this compound class as providing 'surprising advantageous properties' including the ability to facilitate zinc plating while limiting the formation of zinc dendrites [1]. The terminal alkene functionality contributes to the formation of a protective layer at the anode-electrolyte interface that modulates Zn²⁺ distribution and promotes uniform zinc deposition [2]. Saturated alkyl sulfonates such as sodium 1-octanesulfonate (CAS 5324-84-5) are not claimed for this specific dendrite-suppression function in zinc battery electrolytes .

Zinc-ion battery electrolyte Dendrite suppression Electroplating additive

Molecular Weight and Hydrophobic Chain Length: C8 vs. C12 Alkyl Sulfonates

1-Octene-1-sulfonic acid, sodium salt has a molecular weight of 214.26 g/mol (sodium salt) or 192.28 g/mol (free acid), with an eight-carbon hydrophobic chain . The saturated analog 1-octanesulfonic acid sodium salt (CAS 5324-84-5) has a molecular weight of 216.27 g/mol [1]. In contrast, sodium dodecyl sulfate (SDS, CAS 151-21-3) has a molecular weight of 288.38 g/mol and a twelve-carbon chain. The CMC of C8 alkyl sulfonates is approximately 130-150 mM, whereas C12 sulfates such as SDS exhibit CMC values around 8.2 mM in pure water at 25°C [2]. This order-of-magnitude difference in CMC fundamentally alters the concentration regime required for surface activity.

Critical micelle concentration Hydrophile-lipophile balance Surfactant selection

Terminal Double Bond Structural Differentiation from Saturated 1-Octanesulfonate

1-Octene-1-sulfonic acid, sodium salt (CAS 3578-64-1) contains a C1-C2 double bond with (E)-trans configuration, as confirmed by SMILES notation: CCCCCC/C=C/S(=O)([O-])=O.[Na+] [1]. The saturated comparator 1-octanesulfonic acid sodium salt (CAS 5324-84-5) has the SMILES notation: CCCCCCCCS(=O)(=O)[O-].[Na+] . The molecular formula difference is C8H15NaO3S (unsaturated, MW 214.26) versus C8H17NaO3S (saturated, MW 216.27). The unsaturated compound has 2 fewer hydrogen atoms due to the π-bond, which introduces a planar geometry at the C1 position, alters the hydrophobe flexibility, and provides a site for potential chemical derivatization or electrochemical activity not present in the saturated analog [1].

Molecular structure comparison Surfactant physicochemical properties Chemical stability

Ion-Pair Chromatography Retention Behavior: C8 Sulfonate vs. C5/C7/C12 Homologs

In reversed-phase ion-pair chromatography, alkyl sulfonates with chain lengths ranging from C5 to C12 are employed as ion-pairing reagents for basic analytes [1]. The hydrophobic alkyl chain length directly governs retention time and selectivity: longer chains increase retention of oppositely charged analytes via enhanced stationary phase adsorption [2]. Sodium 1-octanesulfonate (C8 saturated) is a widely used ion-pairing reagent with typical working concentrations around 5 mM (approximately 0.1% w/v) . 1-Octene-1-sulfonic acid, sodium salt (C8 unsaturated) offers the same chain length but with the terminal alkene providing a modestly altered hydrophobicity profile compared to the fully saturated C8 analog. Shorter-chain homologs (C5, C7) provide lower retention and are used for weakly retained analytes; longer-chain homologs (C10, C12) provide higher retention but may require longer equilibration times [2].

HPLC ion-pairing reagent Retention time adjustment Analytical method development

High-Value Application Scenarios for 1-Octene-1-sulfonic acid, sodium salt Based on Verified Differentiation Evidence


Zinc-Ion and Zinc-Air Battery Electrolyte Additive Formulation

1-Octene-1-sulfonic acid, sodium salt serves as an organic sulfonate electrolyte additive in aqueous zinc battery systems, where it facilitates uniform zinc plating while suppressing dendrite formation [1]. This application leverages the terminal alkene functionality not present in saturated alkyl sulfonates. The additive modulates the Zn²⁺ solvation structure and contributes to a protective anode-electrolyte interfacial layer, enabling improved cycling stability [2]. This represents a high-value, performance-driven application where substitution with saturated 1-octanesulfonate would not replicate the claimed dendrite-suppression benefits.

Electroplating and Surface Finishing: Wetting Agent and Leveler Component

In electroplating baths, 1-octene-1-sulfonic acid sodium salt functions as a sulfonate-based wetting agent and leveler component. Sulfonated compounds in electroplating are employed to improve deposit uniformity, reduce surface tension, and enhance throwing power [3]. The C8 α-olefin sulfonate structure provides intermediate hydrophobicity suitable for metal deposition processes, particularly in applications requiring controlled interfacial adsorption without excessive foaming that might occur with longer-chain surfactants such as SDS [4].

Specialized Surfactant for Low-Foaming or Rapid Equilibration Applications

The C8 chain length of 1-octene-1-sulfonic acid sodium salt positions it in a distinct surfactant performance regime. With an estimated CMC approximately 16-18× higher than SDS [5], this compound is advantageous in applications where rapid monomer exchange kinetics, low-foaming behavior, or easy rinsability are required. The unsaturated C1 alkene also provides a modestly altered interfacial packing geometry compared to saturated C8 sulfonates, which can influence emulsion stability and wetting dynamics in formulations where precise control of these parameters is critical [6].

Analytical Chemistry: Alternative Ion-Pairing Reagent for HPLC Method Development

As a C8 sulfonate ion-pairing reagent, 1-octene-1-sulfonic acid sodium salt can be employed in reversed-phase HPLC for the separation of basic and polar analytes [7]. The C8 chain provides intermediate retention characteristics, offering a selectivity window between shorter-chain (C5-C7) reagents that provide weaker retention and longer-chain (C10-C12) reagents that yield stronger retention but require extended column equilibration times. The terminal alkene may provide subtly altered stationary phase interaction compared to fully saturated 1-octanesulfonate, offering an additional selectivity-tuning parameter during method development [2].

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